2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride 2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1170917-31-3
VCID: VC18382682
InChI: InChI=1S/C13H15ClN2.ClH/c1-3-4-9-7-10-11(14)6-5-8(2)12(10)16-13(9)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H
SMILES:
Molecular Formula: C13H16Cl2N2
Molecular Weight: 271.18 g/mol

2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride

CAS No.: 1170917-31-3

Cat. No.: VC18382682

Molecular Formula: C13H16Cl2N2

Molecular Weight: 271.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride - 1170917-31-3

Specification

CAS No. 1170917-31-3
Molecular Formula C13H16Cl2N2
Molecular Weight 271.18 g/mol
IUPAC Name 5-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride
Standard InChI InChI=1S/C13H15ClN2.ClH/c1-3-4-9-7-10-11(14)6-5-8(2)12(10)16-13(9)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H
Standard InChI Key SGELCUCZGZPPTG-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC2=C(C=CC(=C2N=C1N)C)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-chloro-8-methyl-3-propylquinolin-2-amine hydrochloride, reflects its substitution pattern on the quinoline backbone (Figure 1). Key structural features include:

  • Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring.

  • Substituents:

    • Amino group (-NH2_2): At position 2, contributing to hydrogen bonding and solubility.

    • Chlorine atom (-Cl): At position 5, enhancing electron-withdrawing effects.

    • Methyl group (-CH3_3): At position 8, providing steric bulk.

    • Propyl chain (-CH2_2CH2_2CH3_3): At position 3, influencing lipophilicity.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC13H16Cl2N2\text{C}_{13}\text{H}_{16}\text{Cl}_2\text{N}_2
Molecular Weight271.18 g/mol
SMILES NotationCCCC1=CC2=C(C=CC(=C2N=C1N)C)Cl.Cl
InChI KeySGELCUCZGZPPTG-UHFFFAOYSA-N
SolubilityEnhanced in polar solvents due to HCl salt

The hydrochloride salt form improves aqueous solubility, critical for in vitro biological assays. The chloro and methyl groups contribute to steric and electronic effects, potentially modulating interactions with biological targets .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of 2-amino-5-chloro-8-methyl-3-propylquinoline hydrochloride involves sequential functionalization of the quinoline core. Key steps include:

  • Chlorination: Introduction of chlorine at position 5 using reagents like phosphorus oxychloride (POCl3_3) or chloral hydrate .

  • Amination: Nucleophilic substitution at position 2 with ammonia or hydroxylamine derivatives under acidic conditions.

  • Alkylation: Addition of the propyl chain at position 3 via Friedel-Crafts alkylation or Grignard reactions.

A representative protocol from recent patents involves:

  • Step 1: Mixing 4-chloro-2-nitrophenol and 4-chloro-2-aminophenol in hydrochloric acid at 90°C .

  • Step 2: Dropwise addition of methacrylaldehyde and glacial acetic acid over 5 hours, followed by reflux .

  • Step 3: Crystallization, filtration, and purification via activated carbon decolorization and pH adjustment .

Table 2: Optimized Reaction Conditions

ParameterValueSource
Temperature90°C
Reaction Time5–7 hours
CatalystsHydrochloric acid (25–30%)
Yield95–105% (after purification)

This method achieves high purity (HPLC: 97–98%) by avoiding mixed solvents and leveraging cost-effective reagents .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for synthesizing antimalarial and anticancer agents. For example:

  • Chlorantraniliprole: A diamide insecticide derived from similar chlorinated quinolines .

  • Anticancer Agents: Quinoline-based inhibitors of kinases and heat shock proteins.

Table 3: Comparative Bioactivity of Quinoline Derivatives

CompoundTarget ActivityIC50_{50} (nM)Source
2-Amino-5-chloro-8-methyl-3-propylquinolineAntibacterial (predicted)N/A
ChloroquineAntimalarial20–50
CiprofloxacinDNA gyrase inhibition0.1–1.0

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with bacterial topoisomerases or fungal cytochrome P450 enzymes.

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .

  • In Vivo Testing: Evaluate efficacy in murine models of infection.

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